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Compound of Interest

Compound Name: 3-Bromo-3-phenylpropanoic acid

Cat. No.: B046340

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-3-phenylpropanoic acid, with the CAS number 15463-91-9, is a halogenated
carboxylic acid of significant interest in the field of organic synthesis and medicinal chemistry.
Its structure, featuring a bromine atom at the benzylic position and a terminal carboxylic acid,
renders it a versatile bifunctional molecule. This guide provides a comprehensive overview of
its chemical and physical properties, detailed synthesis and reaction protocols, and a review of
its applications, particularly as a key intermediate in the development of pharmacologically
active compounds.

Physicochemical and Spectroscopic Data

The accurate characterization of 3-Bromo-3-phenylpropanoic acid is fundamental for its
application in research and development. The following tables summarize its key
physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties
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Property Value Source(s)
CAS Number 15463-91-9 [1112]
Molecular Formula CoH9Bro: [1][2]
Molecular Weight 229.07 g/mol [11[2]
3-bromo-3-phenylpropanoic
IUPAC Name _ PREYIPToR [1]
acid
3-Bromo-3-phenylpropionic
Synonyms acid, B-Bromohydrocinnamic [1]
acid
Appearance White crystalline solid [3]
Melting Point 135-138°C or 206-208°C [1][2]
Boiling Point 301.3°C at 760 mmHg [2]
Density 1.554 g/cm3 [2]
Slightly soluble in cold carbon
- disulfide; soluble in hot carbon
Solubility o [4]
disulfide. Decomposed by
water.
XLogP3 2.6 [1]
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor
ydrog p ’ [1]

Count

Note on Melting Point Discrepancy: The significant variation in the reported melting point (135-
138°C vs. 206-208°C) is noteworthy. This may be attributed to the existence of different
crystalline polymorphs or variations in sample purity. One source suggests the higher melting

range is associated with the product obtained from the dehydrobromination of 2,3-dibromo-3-

phenylpropanoic acid, implying a different crystalline form.[1] Researchers should consider the

synthetic route and purification method when comparing experimental values.
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Table 2: Spectroscopic Data

Technique Key Features

Signals corresponding to the protons on the

phenyl ring and those adjacent to the bromine-
1H NMR _ , ,

substituted carbon. The bromine atom induces a

deshielding effect on neighboring protons.

Characteristic chemical shifts for the phenyl ring
13C NMR carbons, the carboxylic acid carbon, and the

carbon bearing the bromine atom.

Absorption bands indicative of a carboxylic acid
Infrared (IR) (around 1700 cm~1) and C-Br stretching
vibrations.

The molecular ion peak and fragmentation
Mass Spec. pattern consistent with the structure of 3-bromo-

3-phenylpropanoic acid.

Synthesis and Experimental Protocols

The most common and direct synthesis of 3-Bromo-3-phenylpropanoic acid involves the
hydrobromination of cinnamic acid.[3] Alternative methods, such as radical bromination of 3-
phenylpropanoic acid, are also employed.

Synthesis from Cinnamic Acid via Hydrobromination

This method relies on the electrophilic addition of hydrogen bromide (HBr) across the double
bond of cinnamic acid. The reaction follows Markovnikov's rule, with the bromine atom adding
to the more substituted carbon (the benzylic position) due to the enhanced stability of the
resulting carbocation intermediate.[3]

Experimental Protocol:

e Method 1: HBr in Acetic Acid
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o Saturate glacial acetic acid with hydrogen bromide gas at room temperature.
(Approximately 0.6 g of HBr dissolves in 1 g of glacial acetic acid).

o Add 10 g of finely powdered cinnamic acid to the HBr-saturated acetic acid solution.
o Heat the mixture in a sealed tube for 2 hours at 100°C.

o Upon cooling, 3-Bromo-3-phenylpropanoic acid will crystallize out of the solution.
o Collect the crystals by filtration.

o Recrystallize the product from an anhydrous solvent such as dry carbon disulfide. Caution:
The product is readily decomposed by water.[4]

e Method 2: Aqueous HBr

o Shake 10 g of finely powdered cinnamic acid with 50 ml of an aqueous solution of
hydrobromic acid, saturated with HBr gas at 0°C, for two days.

o Collect the resulting precipitate of 3-Bromo-3-phenylpropanoic acid by filtration.
o Wash the precipitate with a small amount of ice-water.

o Dry the product in a vacuum desiccator.[4]

HBr

. . . Electrophilic Attack ‘,f’/ Benzylic Carbocation \‘\ Bromide Attack _ | 3-Bromo-3-phenylpropanoic
Cinnamic Acid N Intermediate s . acid

Click to download full resolution via product page

Caption: Synthesis of 3-Bromo-3-phenylpropanoic acid from Cinnamic Acid.
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Chemical Reactivity and Key Experimental
Protocols

The reactivity of 3-Bromo-3-phenylpropanoic acid is dominated by its two functional groups:
the labile bromine atom at the benzylic position and the carboxylic acid moiety.

Nucleophilic Substitution

The bromine atom is a good leaving group, making the benzylic carbon susceptible to
nucleophilic attack. This allows for the introduction of a wide array of functional groups.

Generic Experimental Workflow for Nucleophilic Substitution:

Dissolve 3-Bromo-3-phenylpropanoic acid
in a suitable aprotic solvent

l

Add the desired nucleophile
(e.g., amine, thiol, azide)

l

Heat the reaction mixture
(if necessary) and monitor progress by TLC

l

Perform aqueous workup
to remove salts and unreacted starting materials

l

Extract the product
into an organic solvent

l

Purify the product by
crystallization or chromatography
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Caption: General workflow for nucleophilic substitution reactions.

Reduction

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents
like lithium aluminum hydride (LiAIH4).

Experimental Protocol for Reduction to 3-Bromo-3-phenylpropan-1-ol:

 In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),
prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether or
tetrahydrofuran (THF).

e Cool the suspension to 0°C in an ice bath.

e Slowly add a solution of 3-Bromo-3-phenylpropanoic acid in the same anhydrous solvent
to the LiAlH4 suspension with stirring. Caution: The reaction is highly exothermic and
generates hydrogen gas.

 After the addition is complete, allow the reaction to warm to room temperature and stir until
the starting material is consumed (monitor by TLC).

e Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH4 by the
sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution,
and then more water (Fieser work-up).[4]

« Stir the resulting mixture until a granular precipitate forms.

» Dry the organic layer with a drying agent (e.g., anhydrous magnesium sulfate), filter, and
concentrate the filtrate under reduced pressure to yield the crude 3-Bromo-3-phenylpropan-
1-ol.

 Purify the product by flash chromatography if necessary.
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Caption: Reduction of the carboxylic acid group.

Applications in Research and Drug Development

3-Bromo-3-phenylpropanoic acid serves as a valuable building block for the synthesis of
more complex molecules, including pharmaceutical intermediates and biologically active
compounds.

e Precursor to Biologically Active Molecules: Its derivatives have been investigated for various
therapeutic applications. For instance, it is a precursor in the synthesis of enzyme inhibitors.

» Scaffold for Chemical Libraries: The dual reactivity of the molecule allows for the generation
of diverse chemical libraries for high-throughput screening in drug discovery campaigns.

» Biochemical Probes: The reactive bromine atom can be utilized to covalently modify the
active sites of enzymes, serving as a probe to investigate enzyme mechanisms and kinetics.

Biological Activity

While many studies focus on the biological activities of its derivatives, some research suggests
that compounds with the 3-phenylpropanoic acid core structure can exhibit biological effects.
For example, certain derivatives have shown antimicrobial activity against pathogens like
Escherichia coli and Staphylococcus aureus. The proposed mechanism for this antibacterial
action is often the inhibition of essential bacterial enzymes. However, specific studies focusing
solely on the biological activity of 3-Bromo-3-phenylpropanoic acid are limited.

Conclusion

3-Bromo-3-phenylpropanoic acid is a cornerstone intermediate in organic synthesis, offering
a gateway to a wide range of more complex molecules. Its well-defined reactivity, coupled with
established synthetic protocols, makes it an invaluable tool for researchers in both academic
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and industrial settings. The continued exploration of its potential in the synthesis of novel
therapeutic agents underscores its importance in the field of drug discovery and development.
Further investigation into its own biological activities and potential modulation of cellular
signaling pathways may reveal new applications for this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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